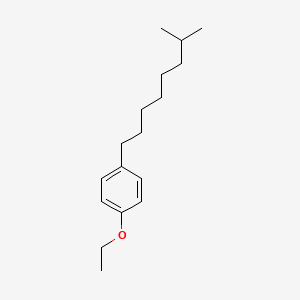

1-Ethoxy-4-(7-methyloctyl)benzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-4-(7-methyloctyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-4-18-17-13-11-16(12-14-17)10-8-6-5-7-9-15(2)3/h11-15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTXCPKNZUZNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellowish liquid; [BASF MSDS] | |

| Record name | Nonoxynol-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

37205-87-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(isononylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(isononylphenyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethoxy 4 7 Methyloctyl Benzene and Analogous Alkoxybenzene Derivatives

Strategies for Alkyl Aryl Ether Bond Formation

The creation of the C(aryl)-O-C(alkyl) bond is the cornerstone of synthesizing alkoxybenzenes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Two long-standing methods for forming aryl ethers are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a widely used and straightforward method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group (like a tosylate). wikipedia.orgmasterorganicchemistry.com For a compound like 1-ethoxy-4-(7-methyloctyl)benzene, the most viable Williamson approach would involve deprotonating 4-(7-methyloctyl)phenol (B1607053) to form the corresponding phenoxide. This phenoxide, a potent nucleophile, would then attack an ethyl halide (like ethyl iodide or ethyl bromide) to form the ether. masterorganicchemistry.com The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions instead. masterorganicchemistry.compearson.com The alkoxide can be prepared by treating an alcohol with a strong base such as sodium hydride (NaH) or an alkali metal. masterorganicchemistry.combyjus.com

The Ullmann condensation (or Ullmann ether synthesis) is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov The reaction is typically performed with aryl halides activated by electron-withdrawing groups. wikipedia.org Modern advancements have led to the development of soluble copper catalysts supported by ligands, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com The general mechanism involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Table 1: Comparison of Classical Etherification Methods

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

|---|---|---|

| Mechanism | SN2 | Copper-catalyzed nucleophilic substitution |

| Reactants | Phenoxide + Alkyl Halide | Phenol (B47542) + Aryl Halide |

| Catalyst | None (base required for alkoxide formation) | Copper (metal or salt) wikipedia.org |

| Key Advantage | Simple, widely applicable for primary alkyl halides. wikipedia.org | Useful for coupling phenols directly with aryl halides. |

| Limitation | Not suitable for tertiary or hindered alkyl halides (elimination occurs). masterorganicchemistry.com | Traditionally requires harsh reaction conditions and activated aryl halides. nih.gov |

Modern organic synthesis often employs palladium-catalyzed cross-coupling reactions to form C-O bonds, a notable example being the Buchwald-Hartwig amination , which has been adapted for ether synthesis. wikipedia.org This method allows for the coupling of alcohols with aryl halides or triflates under conditions that are often much milder than the classical Ullmann reaction. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves a palladium(0) species. The key steps are:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) complex. jk-sci.comalfa-chemistry.com

Coordination and Deprotonation : The alcohol coordinates to the palladium center, and a base deprotonates it to form an alkoxide complex. alfa-chemistry.com

Reductive Elimination : The final C-O bond is formed as the aryl and alkoxy groups are eliminated from the palladium, regenerating the palladium(0) catalyst. jk-sci.com

The success of the Buchwald-Hartwig C-O coupling relies heavily on the choice of ligand attached to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands (such as BINAP, DPPF, or XANTPHOS) are commonly used to facilitate the reaction, improving yields and expanding the substrate scope to include less reactive aryl chlorides. jk-sci.comorganic-chemistry.org This reaction has become a powerful alternative to the Ullmann condensation for the synthesis of diaryl and alkyl aryl ethers. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is another pathway to form aryl ethers. Unlike typical nucleophilic substitutions, the SNAr reaction does not follow an SN1 or SN2 mechanism. wikipedia.org Instead, it proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition : A strong nucleophile, such as an alkoxide, attacks the carbon atom bearing the leaving group on the aromatic ring. This step is typically rate-determining and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.orglibretexts.org

Elimination : The leaving group (usually a halide) is expelled, and the aromaticity of the ring is restored. libretexts.org

A crucial requirement for the SNAr reaction is the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org Without such activation, the aromatic ring is too electron-rich to be attacked by a nucleophile. masterorganicchemistry.com Therefore, to synthesize a compound like this compound via SNAr, one would need to start with a precursor having an activating group, for example, 1-chloro-2,4-dinitro-5-(7-methyloctyl)benzene, which could later be modified. Due to the lack of activating groups on the target molecule's benzene (B151609) ring, this method is not a direct route for its synthesis but is a valid strategy for appropriately substituted analogues.

Ring-closing metathesis (RCM) is a powerful reaction in organic chemistry, primarily used to form cyclic alkenes from acyclic dienes. wikipedia.orgsigmaaldrich.com This reaction can be ingeniously applied to construct substituted benzene rings themselves. The strategy involves the RCM of specifically designed acyclic polyene precursors, followed by an elimination step to achieve aromatization. nih.govnih.gov

For instance, readily accessible 1,5,7-trien-4-ols can undergo RCM catalyzed by ruthenium complexes, such as Grubbs' catalysts. nih.govorganic-chemistry.org The initial cyclization forms a cyclohexadiene intermediate, which then undergoes dehydration to yield a substituted benzene derivative. nih.gov Similarly, RCM of 1,5,7-trien-4-ones can lead to the formation of substituted phenols after tautomerization of the intermediate. nih.gov This phenol could then be subjected to a Williamson or Buchwald-Hartwig etherification to install the ethoxy group, providing an indirect but versatile route to compounds like this compound.

Functionalization of the Aromatic Ring in Alkoxybenzenes

Once the alkoxybenzene core structure is formed, it can be further modified through reactions on the aromatic ring.

The most common way to functionalize an aromatic ring is through electrophilic aromatic substitution (EAS). masterorganicchemistry.com An existing substituent on the benzene ring profoundly influences the rate and regioselectivity of subsequent substitutions. libretexts.org An alkoxy group (-OR), such as the ethoxy group in the target molecule, is a powerful activating group and an ortho, para-director. youtube.comuci.edu

The activating nature arises from the lone pairs of electrons on the oxygen atom, which can be donated into the aromatic ring through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

The ortho, para-directing effect is also explained by resonance. During the attack by an electrophile at the ortho or para position, a resonance structure can be drawn where the positive charge of the carbocation intermediate (arenium ion) is placed on the carbon atom attached to the oxygen. youtube.com This allows the oxygen's lone pair to delocalize the charge, forming a stable oxonium ion structure. youtube.com This additional resonance stabilization is not possible if the electrophile attacks the meta position. youtube.com Consequently, the activation energy for ortho and para attack is lower, and these products are formed preferentially. uci.edu Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. youtube.com

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH, -NH2, -OR (Alkoxy) | Electron-Donating (Resonance) | Activating | ortho, para uci.edu |

| -R (Alkyl) | Electron-Donating (Inductive) | Activating | ortho, para uci.edu |

| -X (Halogens) | Electron-Withdrawing (Inductive) | Deactivating | ortho, para uci.edu |

| -NO2, -SO3H, -C(O)R | Electron-Withdrawing | Deactivating | meta uci.edu |

Directed Ortho Metalation Strategies for Alkoxybenzene Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds, including alkoxybenzenes. wikipedia.org In this strategy, a directed metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium. baranlab.org This complexation facilitates the deprotonation of the proton at the ortho position, which is kinetically most acidic, leading to a stabilized ortho-lithiated intermediate. wikipedia.orgorganic-chemistry.org

The alkoxy group, such as the ethoxy group in the parent structure of this compound, is an effective DMG. The oxygen atom's lone pairs of electrons coordinate to the lithium ion, positioning the alkyllithium base to abstract a proton from the adjacent (ortho) carbon. wikipedia.orgbaranlab.org This process creates a highly reactive aryllithium species that can then react with a wide range of electrophiles to introduce a substituent specifically at the ortho position. wikipedia.org This method offers superior regioselectivity compared to classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.orguwindsor.ca

The strength of DMGs can vary, influencing the reaction conditions required. While the methoxy (B1213986) group is a commonly cited example, other oxygen-containing groups like O-aryl carbamates are considered among the most powerful DMGs. uwindsor.ca The choice of solvent and additives, such as tetramethylethylenediamine (TMEDA), can also be crucial. TMEDA, a bidentate amine ligand, can break up the aggregate structures of organolithium reagents, increasing their basicity and accelerating the metalation process. baranlab.org

Table 1: Common Directed Metalation Groups (DMGs) and Electrophiles in DoM

| Directed Metalation Group (DMG) | Typical Organolithium Reagent | Example Electrophile (E+) | Resulting Functional Group |

| -OCH₃, -OC₂H₅ (Alkoxy) | n-BuLi, s-BuLi | CO₂ | Carboxylic Acid (-COOH) |

| -CONR₂ (Tertiary Amide) | s-BuLi/TMEDA | R-CHO (Aldehyde) | Secondary Alcohol (-CH(OH)R) |

| -OMOM (Methoxymethyl ether) | t-BuLi | I₂ | Iodide (-I) |

| -NHCOtBu (Amide) | s-BuLi | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| -SO₂NR₂ (Sulfonamide) | n-BuLi | Br₂ | Bromide (-Br) |

This table presents a generalized overview of common DMGs and electrophiles used in directed ortho metalation reactions.

Construction of the Alkyl Chain in this compound and Related Structures

The synthesis of the 7-methyloctyl side chain is a critical step that requires robust methods for creating carbon-carbon bonds and controlling stereochemistry.

The assembly of complex alkyl chains like 7-methyloctyl relies on a variety of powerful carbon-carbon bond-forming reactions. nih.gov Transition-metal-catalyzed cross-coupling reactions are particularly prominent in modern organic synthesis for their efficiency and functional group tolerance. nih.gov

Grignard Reactions: The reaction of Grignard reagents (R-MgX) with alkyl halides is a classic method for forming C-C bonds. Cobalt-catalyzed cross-coupling between alkyl Grignard reagents and alkyl halides has been shown to be effective for constructing sterically hindered centers, including quaternary carbons. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. Nickel-catalyzed Negishi couplings are effective for joining primary and secondary alkyl iodides with dialkylzinc reagents. organic-chemistry.org

Suzuki Coupling: While renowned for sp²-sp² couplings, advancements have enabled the use of alkylboron reagents for sp³-sp³ bond formation. Palladium catalysts with bulky, electron-rich phosphine ligands facilitate the coupling of alkylboron reagents with a range of primary alkyl electrophiles. nih.gov

Radical Reactions: The union of photoredox and nickel catalysis has enabled the development of new methods for alkyl-alkyl bond formation. nih.gov These dual catalytic systems can generate alkyl radicals from precursors like carboxylic acids or alkyltrifluoroborates, which are then coupled with alkyl halides. nih.gov Radical reactions mediated by reagents like tributyltin hydride can also be used to form C-C bonds, particularly in intramolecular cyclizations. libretexts.org

Table 2: Comparison of C-C Bond Forming Reactions for Alkyl Chain Synthesis

| Reaction Name | Nucleophile | Electrophile | Catalyst | Key Features |

| Grignard Coupling | Organomagnesium (R-MgX) | Alkyl Halide | Cobalt, Copper | Forms C(sp³)-C(sp³) bonds; can build quaternary centers. organic-chemistry.org |

| Negishi Coupling | Organozinc (R-ZnX) | Alkyl Halide | Nickel, Palladium | Tolerates a variety of functional groups. organic-chemistry.org |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Alkyl Halide/Tosylate | Palladium | Utilizes stable and accessible organoboron reagents. nih.gov |

| Ni/Photoredox Coupling | Alkyl radical precursor | Alkyl Halide | Nickel/Photocatalyst | Proceeds under mild conditions via radical intermediates. nih.gov |

The 7-methyloctyl chain contains a stereocenter at the C7 position, making stereochemical control a crucial aspect of its synthesis. fiveable.me Achieving a specific stereoisomer requires the use of stereoselective reactions. fiveable.me

One of the primary strategies for controlling stereochemistry is through asymmetric catalysis. This involves using a chiral catalyst that preferentially directs the reaction to form one enantiomer over the other. For instance, iridium-catalyzed hydrogen-borrowing reactions can be used to form chiral amines from racemic secondary alcohols, where the stereochemistry is set during the hydrogen-transfer step. nih.gov Similarly, chiral phosphoric acids can catalyze the asymmetric allylation of aldehydes with allylboron reagents to produce homoallylic alcohols with high enantioselectivity. researchgate.net

Another approach is substrate control, where a chiral center already present in the starting material directs the stereochemical outcome of subsequent reactions. The use of chiral auxiliaries, which are temporarily attached to the molecule to guide a reaction and then removed, is also a well-established technique.

In the context of building the 7-methyloctyl chain, a stereoselective coupling reaction could be employed. For example, a copper-catalyzed cross-coupling of a secondary alkyl electrophile with an alkyl nucleophile has been shown to proceed via an Sₙ2 mechanism with inversion of configuration, allowing for precise control of the resulting stereocenter. organic-chemistry.org The choice of reagents, catalysts, and reaction conditions are all critical factors that influence the stereochemical outcome. fiveable.me

Green Chemistry Approaches in Alkyl Aryl Ether Synthesis

The formation of the ether linkage in this compound typically falls under the Williamson ether synthesis, a reaction that involves an alkoxide nucleophile and an alkyl halide electrophile. jk-sci.com While fundamentally important, the classical Williamson synthesis often uses hazardous reagents and generates salt byproducts. acs.orgnumberanalytics.com Modern synthetic chemistry emphasizes the development of "green" methodologies that are more environmentally benign. researchgate.net

Several green chemistry approaches have been developed for alkyl aryl ether synthesis:

Catalytic Williamson Ether Synthesis (CWES): This method allows the use of weaker, less toxic alkylating agents like alcohols or esters at high temperatures (above 300 °C) in the presence of a catalyst. acs.org For example, anisole (B1667542) can be synthesized from phenol and methanol (B129727) with catalytic amounts of an alkali metal benzoate, producing only water as a byproduct and achieving selectivity up to 99%. acs.orgacs.org This process avoids stoichiometric salt production and the use of carcinogenic alkylating agents like dimethyl sulfate. acs.org

Aqueous Micellar Catalysis: Surfactants can be used to create micelles in water, which act as nanoreactors. researchgate.net This allows the synthesis of water-insoluble ethers to be carried out in an aqueous medium, reducing the need for volatile organic solvents. This technique enhances reactivity by concentrating the organic reactants within the micelles. researchgate.net

Copper-Catalyzed Couplings in Water: Efficient protocols have been developed for the copper-catalyzed hydroxylation of aryl halides in neat water. This can be extended to a one-pot synthesis of alkyl aryl ethers by subsequent reaction with an alkyl halide, providing a direct pathway that minimizes organic solvent use. rsc.org

Metal-Free Arylation: Diaryliodonium salts have emerged as efficient and greener arylating agents for alcohols, allowing the synthesis of alkyl aryl ethers under metal-free conditions at room temperature. researchgate.net

These green approaches align with principles such as waste prevention, use of catalysts over stoichiometric reagents, and designing less hazardous chemical syntheses. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation of Substituted Benzene Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Ethoxy-4-(7-methyloctyl)benzene, ¹H and ¹³C NMR spectra allow for the complete assignment of all hydrogen and carbon atoms in the ethoxy group, the para-substituted aromatic ring, and the complex 7-methyloctyl side chain.

Predicted ¹H NMR Chemical Shifts: The ¹H NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Protons on carbons adjacent to the ether oxygen are also deshielded and appear in the δ 3.4-4.5 ppm range. The numerous aliphatic protons of the long alkyl chain would appear in the upfield region (δ 0.8-1.6 ppm).

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum provides information on each unique carbon atom. Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon attached to the oxygen of the ethoxy group (C-O) is found further downfield than the aromatic carbons not attached to a heteroatom. The aliphatic carbons of the side chain appear in the upfield region (δ 10-40 ppm).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic H (ortho to -OEt) | ~6.8 | d (J ≈ 8-9 Hz) | ~114 |

| Aromatic H (ortho to -Alkyl) | ~7.1 | d (J ≈ 8-9 Hz) | ~128 |

| -O-CH₂-CH₃ | ~3.9-4.0 | q (J ≈ 7 Hz) | ~63 |

| -O-CH₂-CH₃ | ~1.4 | t (J ≈ 7 Hz) | ~15 |

| Benzylic -CH₂- | ~2.5 | t (J ≈ 7.5 Hz) | ~35 |

| Alkyl Chain -CH₂- | ~1.2-1.6 | m | ~23-39 |

| Alkyl Chain -CH(CH₃)₂ | ~1.5 | m | ~39 |

| Terminal -CH₃ | ~0.8-0.9 | d (J ≈ 6.5 Hz) | ~22 |

| Aromatic C (ipso, -OEt) | - | - | ~157 |

| Aromatic C (ipso, -Alkyl) | - | - | ~136 |

While 1D NMR spectra provide foundational data, complex structures like this compound benefit from advanced 2D NMR techniques for unambiguous assignments. acdlabs.combeilstein-journals.org These experiments reveal correlations between nuclei, confirming the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It would be used to trace the connectivity within the ethoxy group and along the entire 7-methyloctyl chain, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹J coupling). columbia.edu This powerful technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the benzylic -CH₂- protons to the benzylic carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²J or ³J coupling). columbia.edu This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the benzylic protons to the ipso-carbon of the aromatic ring and the adjacent aromatic carbons, and from the aromatic protons ortho to the ethoxy group to the methylene carbon of the ethoxy group, thus confirming the para-substitution pattern and the connection of the substituents to the ring.

The para-substitution pattern of this compound introduces a plane of symmetry through the C1-C4 axis of the benzene ring. This symmetry has distinct consequences for the NMR spectra. mnstate.edu

In the ¹H NMR spectrum, the protons at positions 2 and 6 (ortho to the ethoxy group) are chemically equivalent, as are the protons at positions 3 and 5 (ortho to the alkyl group). This results in two signals for the four aromatic protons, rather than four individual signals. These protons form a characteristic AA'BB' spin system, which often appears as two distinct doublets, especially at higher magnetic field strengths. organicchemistrydata.orgfiveable.me The coupling constant between these adjacent protons is typically around 8-9 Hz, which is characteristic of ortho-coupling. fiveable.me

In the ¹³C NMR spectrum, the symmetry means there are only four signals for the six aromatic carbons. The two carbons bearing substituents (C1 and C4) are unique. The carbons ortho to the ethoxy group (C2 and C6) are equivalent and give a single signal, and the carbons ortho to the alkyl group (C3 and C5) are also equivalent, producing another single signal.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would confirm the presence of the key structural components: the aromatic ring, the ether linkage, and the aliphatic chain.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (sp³) | 3000-2850 | Strong |

| Aromatic C=C Ring Stretch | 1600-1585 and 1500-1400 | Medium-Weak |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1040 | Strong |

| C-H Out-of-Plane Bend (para-disubstitution) | ~850-800 | Strong |

Specific regions of the IR spectrum are particularly diagnostic for this molecule. The presence of bands just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring (sp² carbons), while the strong absorptions just below 3000 cm⁻¹ confirm the long aliphatic chain (sp³ carbons). vscht.cz The aromatic nature is further confirmed by two characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region. pressbooks.pub

Crucially, the identity as an aryl alkyl ether is established by two strong C-O stretching bands. The asymmetric C-O-C stretch for aryl alkyl ethers appears at a higher frequency, typically around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. The presence of these two prominent bands is a hallmark of this functional group. Finally, a strong band in the 850-800 cm⁻¹ region due to C-H out-of-plane bending is highly characteristic of 1,4-disubstitution (para) on a benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aromatic Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. elte.hu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the chromophore is the substituted benzene ring. Benzene itself exhibits characteristic π→π* transitions. The presence of substituents on the ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λₘₐₓ).

The ethoxy group (-OEt) is an auxochrome, a group with non-bonding electrons that, when attached to a chromophore, shifts the absorption to longer wavelengths (a bathochromic or "red" shift). slideshare.net This is due to the resonance interaction of the oxygen's lone pairs with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The alkyl group also contributes a small bathochromic shift.

| Transition Type | Typical λₘₐₓ for Benzene (nm) | Predicted λₘₐₓ for Substituted Benzene (nm) |

|---|---|---|

| E₂-band (π→π) | ~204 | ~220-230 |

| B-band (π→π) | ~256 | ~270-280 |

The spectrum is expected to show two main absorption bands, corresponding to the E₂-band and the B-band of the benzene chromophore, both shifted to longer wavelengths compared to unsubstituted benzene. The B-band, which is symmetry-forbidden in benzene and thus weak, gains intensity and loses its fine vibrational structure upon substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (Molecular Formula: C₁₇H₂₈O), the molecular weight is 248.41 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 248. Due to the stability of the aromatic ring, this peak is expected to be prominent. whitman.edu

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:

Benzylic Cleavage: The most characteristic fragmentation for alkylbenzenes is cleavage at the bond beta to the aromatic ring. This would involve the loss of a C₇H₁₅ radical, leading to a highly stable benzylic cation, which rearranges to a tropylium-like ion, at m/z = 135. This is often the base peak in the spectrum.

Ether Bond Cleavage: Cleavage of the bonds adjacent to the ether oxygen is also common. Loss of an ethyl radical (-CH₂CH₃) would yield a fragment at m/z = 219. Alpha-cleavage on the other side of the ether (loss of the entire alkyl chain) could also occur.

McLafferty-type Rearrangement: Aromatic ethers with sufficiently long alkyl chains can undergo rearrangement, leading to a characteristic peak at m/z = 108 (for ethoxybenzene) or a related ion. whitman.edublogspot.com

Alkyl Chain Fragmentation: The long 7-methyloctyl chain will also fragment, producing a series of peaks separated by 14 mass units (-CH₂-), which is characteristic of long-chain alkanes. libretexts.org

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 248 | [M]⁺˙ (Molecular Ion) | - |

| 135 | [CH₂-C₆H₄-OEt]⁺ | Benzylic Cleavage (loss of C₇H₁₅˙) |

| 219 | [M - CH₂CH₃]⁺ | α-cleavage at ether (loss of ethyl radical) |

| 107 | [HOC₆H₄CH₂]⁺ | Rearrangement and cleavage |

Mechanistic Investigations of Reactions Involving Aryl Alkyl Ether Moieties

Cleavage Reactions of Aryl Ether Bonds

The carbon-oxygen bond in aryl ethers is notably strong, and its cleavage is a significant transformation in organic synthesis and biomass conversion. nih.gov Various catalytic methods have been developed to facilitate this process.

Photocatalysis has emerged as a mild and efficient method for the dealkylation of aryl alkyl ethers. nih.gov A proposed mechanism for the photocatalytic dealkylation of compounds like 1-Ethoxy-4-(7-methyloctyl)benzene involves the use of a copper-based photocatalyst and an oxidant such as molecular oxygen. nih.gov The reaction is believed to be initiated by a chlorine radical which activates the substrate. This is followed by oxidation and subsequent hydrolysis to achieve the dealkylation, yielding the corresponding phenol (B47542). nih.gov

Another approach utilizes an organic photocatalyst, such as a carbazole-based system. researchgate.net In this mechanism, the reaction is thought to proceed via a single-electron transfer (SET) from the excited state of the carbazole (B46965) photocatalyst to the aryl alkyl ether. researchgate.net The presence of a base like cesium carbonate can facilitate this process through a deprotonation-assisted electron-transfer mechanism. researchgate.net Computational studies and mechanistic experiments suggest the formation of an oxonium intermediate following the photo-oxidation of the arene ring, which ultimately leads to the selective cleavage of the C-O bond. chemrxiv.org

The general mechanism for photocatalyzed dealkylation can be summarized as follows:

Excitation : The photocatalyst absorbs light and is promoted to an excited state.

Electron Transfer : The excited photocatalyst engages in a single-electron transfer with the aryl alkyl ether, forming a radical cation of the ether.

Deprotonation/Activation : A base can assist in the deprotonation of the radical cation, or a radical species can activate the substrate. nih.govresearchgate.net

Oxidation and Hydrolysis : The activated species undergoes oxidation and subsequent hydrolysis to yield the final phenol product and an alkyl byproduct. nih.gov

Table 1: Key Features of Photocatalyzed Dealkylation of Aryl Alkyl Ethers

| Feature | Description | Source |

| Catalyst Type | Copper-based or organic photocatalysts (e.g., carbazole, acridinium (B8443388) salts). | nih.govresearchgate.netnih.gov |

| Oxidant | Often molecular oxygen (O₂). | nih.gov |

| Reaction Conditions | Typically mild, involving visible light irradiation at room temperature. | nih.govrsc.org |

| Key Intermediate | Aryl alkyl ether radical cation. | nih.govnih.gov |

| Activation Step | Can be mediated by radicals (e.g., chlorine radical) or involve deprotonation. | nih.govresearchgate.net |

Transition-Metal Catalyzed Hydrogenolysis of Aryl Ethers

Transition-metal catalysis, particularly with nickel-based systems, offers a powerful method for the hydrogenolysis of the robust C-O bond in aryl ethers. nih.govacs.org Mechanistic studies on model compounds, such as aryl methyl ethers, provide insight into the likely pathway for this compound.

A plausible mechanism for nickel-catalyzed hydrogenolysis involves the following steps:

Coordination : A Ni(0) complex coordinates to the arene ring of the aryl ether. nih.gov

Oxidative Addition : The catalyst undergoes oxidative addition into the aryl C-O bond, leading to the formation of a nickel-aryl-alkoxide complex. nih.govresearchgate.net

β-Hydride Elimination : A β-hydride elimination from the alkoxide portion of the complex generates a nickel-aryl-hydride species. nih.gov

Reductive Elimination : The final step is the reductive elimination of the aryl-H bond, regenerating the active Ni(0) catalyst and producing the arene product. nih.govresearchgate.net

Interestingly, studies have shown that while hydrogen gas (H₂) may be necessary for the formation of the active catalyst, it is not always required for the actual catalytic transformation itself. nih.gov The use of N-heterocyclic carbene (NHC) ligands and an excess of a base, such as tert-butoxide, has been shown to be crucial for an efficient Ni(0)/Ni(II) catalytic cycle. The base is proposed to coordinate to the metal center, facilitating the rate-determining C-O activation step. acs.org

Table 2: Mechanistic Steps in Ni-Catalyzed Hydrogenolysis of Aryl Ethers

| Step | Description | Source |

| 1. Coordination | The Ni(0) catalyst coordinates to the aromatic ring of the ether. | nih.gov |

| 2. Oxidative Addition | The nickel center inserts into the aryl C-O bond. | nih.govresearchgate.net |

| 3. β-Hydride Elimination | A hydrogen atom from the ethoxy group is transferred to the nickel center. | nih.gov |

| 4. Reductive Elimination | The arene product is formed, and the Ni(0) catalyst is regenerated. | nih.govresearchgate.net |

Functionalization Reactions at the Alkyl Chain of Aryl Alkyl Ethers

Selectively modifying the alkyl chain of an aryl alkyl ether without altering the aromatic ring or the ether linkage presents a synthetic challenge that can be addressed through modern catalytic methods.

Highly selective photocatalytic methods have been developed for the functionalization of C-H bonds at the α-position to the ether oxygen (the α-aryloxyalkyl position). rsc.orgrsc.org These reactions often employ an organic photocatalyst, such as an acridinium salt, in the presence of a base. nih.govnih.gov

The proposed mechanism for this transformation is as follows:

Single-Electron Oxidation : The excited state of the photocatalyst oxidizes the electron-rich aryl ether to its corresponding radical cation. rsc.orgnih.gov

Deprotonation : A base then selectively deprotonates the weakest C-H bond, which is the one adjacent to the oxygen atom (α-position), to form an α-aryloxyalkyl radical. nih.govrsc.org

Radical Trapping : This radical is then trapped by an electrophile, such as an electron-poor alkene, to form a new C-C bond. nih.gov

Reduction : The resulting radical intermediate is then reduced to complete the photocatalytic cycle. rsc.org

This method is highly regioselective, favoring functionalization at the α-position of the alkoxy group due to the lower bond dissociation energy of the C-H bond at this position and the stability of the resulting radical. rsc.org

Radical intermediates are central to many transformations of aryl alkyl ethers. As discussed, the α-aryloxyalkyl radical is a key intermediate in selective C-H functionalization reactions. nih.govnih.govresearchgate.net This radical can be generated through the deprotonation of an aryl alkyl ether radical cation, which is formed via photocatalytic single-electron oxidation. nih.govrsc.org

Once formed, this α-aryloxyalkyl radical can undergo various reactions, including:

Cyanation : Trapping the radical with a cyanating agent like tosyl cyanide (TsCN) to introduce a nitrile group. nih.govacs.org

Allylation : Reaction with an allyl sulfone, which results in the formation of an allylated product and the expulsion of a sulfonyl radical. nih.govacs.org

These radical pathways offer a versatile platform for introducing diverse functional groups at the α-position of the ethoxy group in this compound under mild, photochemically-driven conditions. acs.org

Aromatic Ring Reactivity Mechanisms

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for arenes. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic effects of the two substituents: the ethoxy group (-OEt) and the 7-methyloctyl group.

Ethoxy Group : The ethoxy group is a powerful activating group and an ortho, para-director. youtube.com The oxygen atom possesses lone pairs of electrons that can be donated to the benzene (B151609) ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. youtube.com This resonance stabilization is most effective when the electrophile attacks at the ortho or para positions, leading to an additional resonance structure and a lower activation energy for these pathways compared to meta attack. youtube.com

Alkyl Group : The 7-methyloctyl group is a weakly activating group and also an ortho, para-director due to inductive effects and hyperconjugation. uomustansiriyah.edu.iq

In this compound, the two substituents are in a para relationship. The directing effects of the strongly activating ethoxy group and the weakly activating alkyl group are reinforcing. uomustansiriyah.edu.iq This means that both groups direct incoming electrophiles to the same positions. Electrophilic attack will therefore preferentially occur at the positions ortho to the highly activating ethoxy group (and meta to the alkyl group). Due to the steric bulk of the 7-methyloctyl group, substitution is most likely to occur at the positions adjacent to the ethoxy group.

Electron Density Modulation and Its Impact on Electrophilic/Nucleophilic Attack

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its two substituents: the ethoxy group (-OCH₂CH₃) and the 7-methyloctyl group.

The ethoxy group is a powerful activating group for electrophilic aromatic substitution. vedantu.com This is due to the interplay of two opposing electronic effects: the resonance effect (+R) and the inductive effect (-I). The oxygen atom in the ethoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond (a -I effect). However, the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's pi system (a +R effect). youtube.com The resonance effect is dominant, leading to a net increase in electron density within the aromatic ring. vedantu.com This enrichment of electrons makes the ring more attractive to electron-deficient species (electrophiles). vedantu.comaskfilo.com

This increased electron density is not distributed uniformly. Resonance structures show that the electron density is specifically increased at the positions ortho and para to the alkoxy group. youtube.com Consequently, the ethoxy group acts as an ortho-, para-director for incoming electrophiles. vedantu.comyoutube.com

The 7-methyloctyl group, being an alkyl group, is a weak electron-donating group through the inductive effect (+I). It pushes electron density into the ring, further activating it toward electrophilic attack, albeit to a much lesser extent than the ethoxy group. Its primary impact is steric. The bulkiness of the long alkyl chain can hinder the approach of an electrophile to the adjacent ortho position.

Conversely, the electron-rich nature of the ring deactivates it towards nucleophilic aromatic substitution. This type of reaction is favored by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex), a condition that is not met in this compound. libretexts.org

| Substituent Group | Electronic Effect | Impact on Benzene Ring | Directing Influence | Effect on Reaction Type |

|---|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | +R >> -I | Strongly Activating | Ortho, Para | Promotes Electrophilic Attack |

| 7-Methyloctyl | +I (Weak) | Weakly Activating | Ortho, Para | Slightly enhances electrophilic attack; introduces steric hindrance at its ortho position |

Reaction Kinetics and Thermodynamics of Ether Transformations

The most characteristic reaction of aryl alkyl ethers like this compound is the cleavage of the ether linkage by strong mineral acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). ucalgary.calibretexts.org Diaryl ethers and ethers with electron-withdrawing groups are generally resistant to cleavage, but alkyl aryl ethers undergo this transformation readily. libretexts.orgresearchgate.net

The reaction proceeds via a nucleophilic substitution mechanism. The first step is a rapid and reversible protonation of the ether oxygen by the strong acid, which creates a good leaving group—the neutral phenol molecule. ucalgary.ca

Following protonation, a halide ion (I⁻ or Br⁻), which is a good nucleophile, attacks the electrophilic carbon of the alkyl group (the ethyl group in this case). ucalgary.ca The attack occurs at the less sterically hindered ethyl group rather than the aryl carbon, as nucleophilic attack on an sp²-hybridized aromatic carbon is energetically unfavorable. libretexts.orglibretexts.org This step involves the cleavage of the alkyl C-O bond and proceeds through an Sₙ2 mechanism. ucalgary.calibretexts.org The products of the reaction are 4-(7-methyloctyl)phenol (B1607053) and an ethyl halide. libretexts.orgdoubtnut.com

Kinetics: The rate of the reaction is determined by the second, slower step. Since this step is bimolecular (involving the protonated ether and the halide ion), the reaction kinetics are expected to be second order, dependent on the concentrations of both species.

Rate = k[Protonated Ether][Halide⁻]

| Reaction Parameter | Description for Acidic Cleavage of this compound |

|---|---|

| Reactants | This compound, Strong Acid (HI or HBr) |

| Products | 4-(7-methyloctyl)phenol, Ethyl Halide (e.g., CH₃CH₂I) |

| Mechanism | Initial fast protonation, followed by a rate-determining Sₙ2 attack on the ethyl group. ucalgary.calibretexts.org |

| Rate-Determining Step | Nucleophilic attack of the halide ion on the α-carbon of the ethyl group. |

| Key Thermodynamic Feature | Cleavage of the alkyl C-O bond is favored due to the formation of a stable phenol leaving group. ucalgary.ca |

Structure Reactivity Relationships in 1 Ethoxy 4 7 Methyloctyl Benzene Analogs

Electronic Effects of Alkoxy and Alkyl Substituents on Aromatic Ring Reactivity

Substituents on a benzene (B151609) ring significantly influence the nucleophilicity of the ring, thereby affecting its reactivity towards electrophiles. This influence is primarily exerted through two mechanisms: inductive effects and resonance effects. libretexts.orgyoutube.comlibretexts.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The ethoxy group's oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away. libretexts.orgopenstax.org Conversely, the alkyl group (7-methyloctyl) is electron-donating through an inductive effect (+I), which activates the ring. libretexts.org

Resonance Effect: This effect involves the delocalization of lone pair or pi (π) electrons through the π-system of the aromatic ring. The oxygen atom of the ethoxy group possesses lone pairs that can be delocalized into the benzene ring, creating a strong electron-donating resonance effect (+R). youtube.comopenstax.org This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring much more reactive towards electrophiles. wikipedia.org

For alkoxy substituents like the ethoxy group, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect. libretexts.orgopenstax.org As a result, the ethoxy group is a strong activating group. Alkyl groups, such as the 7-methyloctyl substituent, are considered weak activators, enhancing ring reactivity primarily through their inductive effect and hyperconjugation. libretexts.org The combined presence of both an alkoxy and an alkyl group makes the aromatic ring in 1-Ethoxy-4-(7-methyloctyl)benzene and its analogs highly activated and thus more reactive than benzene in electrophilic aromatic substitution reactions. openstax.orgmsu.edu

| Substituent Type | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| Alkoxy (-OR) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strong Activator |

| Alkyl (-R) | Electron-donating (+I) | Weakly electron-donating (Hyperconjugation) | Weak Activator |

Steric Hindrance Effects on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In substituted benzene rings, bulky substituents can block access to adjacent (ortho) positions, thereby influencing the regioselectivity of a reaction. nih.govyoutube.com

In the case of this compound analogs, the 7-methyloctyl group is a relatively large and bulky alkyl chain. This bulkiness creates significant steric hindrance at the positions ortho to it (positions 3 and 5). Consequently, an incoming electrophile will face greater difficulty approaching these sites. While the ethoxy group is less bulky, it also exerts some steric effect on its ortho positions (positions 3 and 5).

This steric effect has a profound impact on the product distribution in electrophilic substitution reactions. For many ortho, para-directing groups, a mixture of ortho and para substituted products is typically formed. However, as the steric bulk of the substituent increases, the proportion of the para product generally increases at the expense of the ortho product. msu.eduyoutube.com For example, the nitration of toluene (B28343) (methylbenzene) yields a significant amount of ortho-nitrotoluene, but the nitration of tert-butylbenzene results in a much higher percentage of the para-nitro product because the bulky tert-butyl group hinders attack at the ortho positions. msu.edu Similarly, the bulky 7-methyloctyl group would be expected to strongly disfavor substitution at its ortho positions.

Influence of Aromatic Substitution Pattern on Reaction Rates and Selectivity

The existing substitution pattern on a benzene ring dictates the position of subsequent substitutions. Both alkoxy and alkyl groups are classified as ortho, para-directors because their electron-donating nature stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions more effectively than at the meta position. wikipedia.orglibretexts.org

In this compound, the ring is 1,4-disubstituted with two activating groups. The directing effects of these two groups must be considered together:

The ethoxy group directs incoming electrophiles to its ortho positions (positions 3 and 5).

The 7-methyloctyl group directs incoming electrophiles to its ortho positions (positions 2 and 6).

Correlation Analyses (e.g., Hammett Equation) for Substituted Benzene Ethers

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives in a wide range of reactions. wikipedia.org It is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of the substituted benzene.

k₀ is the rate constant for the reaction of the unsubstituted benzene.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect.

ρ (rho) is the reaction constant, which is specific to the reaction type and its sensitivity to electronic effects. wikipedia.org

Substituent constants (σ) provide a numerical measure of the electron-donating or electron-withdrawing power of a group.

Electron-donating groups have negative σ values.

Electron-withdrawing groups have positive σ values.

For substituted benzene ethers, the Hammett equation can be used to correlate their reaction rates. Both alkoxy and alkyl groups have negative para-substituent constants (σₚ), confirming their role as electron-donating groups that activate the ring towards electrophilic attack. The more negative the σ value, the stronger the electron-donating ability and the greater the rate enhancement.

| Substituent | Hammett Para Constant (σₚ) | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Electron Donating |

| -OCH₂CH₃ (Ethoxy) | -0.24 | Electron Donating |

| -CH₃ (Methyl) | -0.17 | Electron Donating |

| -C(CH₃)₃ (tert-Butyl) | -0.20 | Electron Donating |

| -NO₂ (Nitro) | +0.78 | Electron Withdrawing |

| -CN (Cyano) | +0.66 | Electron Withdrawing |

Data compiled from various sources, including Hammett's original publications and subsequent studies. wikipedia.orgstackexchange.com

The σₚ value for an ethoxy group (-0.24) is more negative than that for a typical alkyl group like methyl (-0.17), quantitatively demonstrating that the ethoxy group is a stronger electron-donating (and thus, activating) substituent. wikipedia.org

Design Principles for Modulating Chemical Reactivity

The principles of electronic and steric effects, along with quantitative correlations like the Hammett equation, provide a powerful toolkit for designing molecules and reactions with desired reactivity and selectivity. researchgate.net By strategically modifying the substituents on an aromatic ring, chemists can fine-tune its properties.

Modulating Reactivity (Reaction Rate):

To Increase Reactivity: The rate of electrophilic substitution can be increased by introducing stronger electron-donating groups. For example, replacing the ethoxy group with a hydroxyl (-OH) group would further activate the ring.

To Decrease Reactivity: Reactivity can be dampened by replacing activating groups with deactivating, electron-withdrawing groups (e.g., nitro, carbonyl). msu.edu Even within activating groups, converting an amine to an amide (-NHCOR) reduces its activating strength because the nitrogen lone pair is delocalized onto the adjacent carbonyl group. msu.edu

Modulating Selectivity (Reaction Outcome):

Steric Control: The regioselectivity of a reaction can be controlled by altering the size of the substituents. Increasing the bulk of the alkyl or alkoxy group can further enhance the preference for substitution at less sterically hindered positions.

Electronic Control: The position of substitution is primarily dictated by the electronic nature of the directing groups. In a polysubstituted ring, the outcome can be predicted based on the hierarchy of activating and directing effects. A strongly activating ortho, para-director will override the influence of a weaker activator or a deactivator. slideshare.net

By applying these design principles, the structure of this compound analogs can be systematically altered to control reaction rates and guide the synthesis of specific isomers for various applications.

Advanced Research Applications of Substituted Benzene Ethers As Chemical Building Blocks

Intermediates in the Synthesis of Specialty Chemicals

Substituted benzene (B151609) ethers are valuable intermediates in the synthesis of a wide array of specialty chemicals due to the reactivity of the aromatic ring and the influence of the alkoxy and alkyl substituents.

Long-chain alkylbenzenes are key precursors in the industrial production of surfactants. nih.gov Specifically, linear alkylbenzene sulfonates (LAS) are a major class of biodegradable detergents. nih.gov The synthesis involves the alkylation of benzene, followed by sulfonation. The long alkyl chain, in this case, provides the necessary hydrophobic tail for the surfactant molecule. While industrial processes often use linear olefins, the principles apply to branched chains as well, which can influence the detergency and foaming properties of the final product.

In the realm of agrochemicals, alkoxy-substituted aromatic compounds are precursors to various fungicides and insecticides. mdpi.comresearchgate.netnih.gov For example, research has shown that chromene derivatives, which can be synthesized from substituted phenols (obtainable from the corresponding alkoxybenzenes), exhibit significant fungitoxic activity against various plant pathogens. mdpi.comnih.gov The specific substitution pattern on the benzene ring, including the nature of the alkoxy and alkyl groups, can be fine-tuned to optimize the biological activity of the final product. mdpi.com Studies on substituted N-(alkoxy)-1-(3-pyridinyl)methanonimines have also demonstrated their potential as fungicides. researchgate.net

Role in Catalyst Design and Ligand Development for Organic Reactions

In the field of catalysis, the development of effective ligands is crucial for controlling the activity and selectivity of metal-catalyzed reactions. Substituted benzene ethers can be functionalized to create novel ligands for a variety of transformations.

For instance, the aromatic ring of a molecule like 1-ethoxy-4-(7-methyloctyl)benzene can be phosphinated to create phosphine (B1218219) ligands. These ligands are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for carbon-carbon bond formation. chemrxiv.orgnih.govsigmaaldrich.com The electronic properties of the ligand, influenced by the electron-donating alkoxy group, and the steric bulk, provided by the long, branched alkyl chain, can significantly impact the efficiency and selectivity of the catalytic cycle. mdpi.com The 7-methyloctyl group, in particular, could provide a unique steric environment around the metal center, potentially leading to improved catalytic performance for specific substrate combinations.

Development of Chemical Probes and Research Tools

The unique photophysical properties that can be engineered into substituted benzene ethers make them excellent candidates for the development of chemical probes and other research tools, particularly for biological and materials science applications.

Molecules with a benzene core can be designed to be fluorescent, and the introduction of donor and acceptor substituents can tune their emission properties. rsc.org Long alkyl chains, such as the 7-methyloctyl group, are particularly useful for creating fluorescent probes designed to interact with or insert into lipid membranes. rsc.orgresearchgate.netnih.gov The hydrophobic chain anchors the probe within the non-polar interior of the cell membrane, allowing for the study of membrane structure, dynamics, and potential. The ethoxy group can further modulate the electronic properties of the fluorophore.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Ethoxy-4-(7-methyloctyl)benzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95/P1 respirators if ventilation is insufficient .

- Ventilation : Maintain fume hoods for synthesis or handling steps to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- First Aid : For skin contact, wash immediately with soap and water. For ingestion, do not induce vomiting; seek medical attention with compound details .

Q. What are the foundational steps for synthesizing this compound?

- Methodological Answer :

- Key Reactions :

Ethynyl Intermediate Formation : Couple a phenylacetylene derivative (e.g., 4-bromo-1-ethoxybenzene) with a 7-methyloctyl halide using a palladium catalyst under inert conditions.

Ethoxylation : Introduce the ethoxy group via nucleophilic substitution, optimizing reaction time (12–24 hrs) and temperature (60–80°C) for yield (>75%) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Comparative MIC Analysis : Test the compound against standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli) using serial dilution assays. Compare results with structurally similar compounds like bis(7-methyloctyl) phthalate (MIC range: 35–70 µg/mL) to identify structure-activity trends .

- Data Normalization : Account for variations in experimental conditions (e.g., solvent choice, incubation time) by replicating studies under controlled parameters .

Q. What methodologies are recommended for resolving gaps in toxicological data for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to assess viability at concentrations ≤100 µM.

- Ecotoxicity Assessment : Employ Daphnia magna or algal growth inhibition tests to evaluate environmental impact, referencing pheromone studies using 7-methyloctyl derivatives in ecological monitoring .

- Biomarker Identification : Apply LC-MS/MS to identify metabolites in rodent models, focusing on hepatic and renal pathways .

Q. How can crystallographic data improve the structural characterization of this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤1.0 Å) to resolve alkyl chain conformations. Address twinning or disorder by adjusting occupancy parameters .

- Electron Density Maps : Compare experimental data with DFT-calculated structures to validate bond lengths and angles, particularly for the ethoxy and 7-methyloctyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.